molecular formula C22H21N3O2 B4704119 6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

Cat. No.: B4704119
M. Wt: 359.4 g/mol
InChI Key: NJQNXLIZJJJKQY-UHFFFAOYSA-N
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Description

6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and two methyl groups attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated pyrazolo[1,5-a]pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . Additionally, optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as CDK2 (Cyclin-Dependent Kinase 2). The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of benzyl and methoxyphenyl groups enhances its potential as a therapeutic agent and material for specialized applications.

Properties

IUPAC Name

6-benzyl-3-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-14-19(13-16-7-5-4-6-8-16)22(26)25-21(23-14)20(15(2)24-25)17-9-11-18(27-3)12-10-17/h4-12,24H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQNXLIZJJJKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=C(C(=O)N2N1)CC3=CC=CC=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 2
Reactant of Route 2
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 3
Reactant of Route 3
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 4
Reactant of Route 4
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 5
Reactant of Route 5
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
Reactant of Route 6
6-BENZYL-3-(4-METHOXYPHENYL)-2,5-DIMETHYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE

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